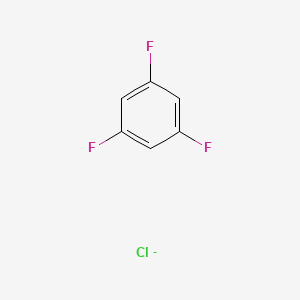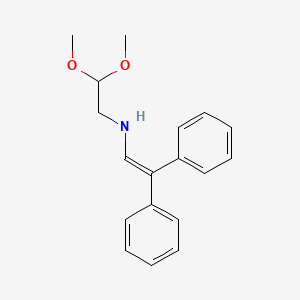
N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine: is an organic compound characterized by the presence of a dimethoxyethyl group attached to a diphenylethenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst. The reaction is carried out in an organic solvent and water system, followed by separation and purification steps .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves mixing the reactants, conducting the reaction under controlled conditions, and using efficient separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyethyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: This compound shares the dimethoxyethyl group but differs in the presence of a methyl group instead of the diphenylethenamine structure.
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound has a similar dimethoxyethyl group but is part of a more complex tetracyclic structure.
Uniqueness: N-(2,2-Dimethoxyethyl)-2,2-diphenylethen-1-amine is unique due to its combination of the dimethoxyethyl group with the diphenylethenamine structure. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and material science.
Properties
CAS No. |
666737-76-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,2-diphenylethenyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C18H21NO2/c1-20-18(21-2)14-19-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18-19H,14H2,1-2H3 |
InChI Key |
QJCVRYJMXCDGQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC=C(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
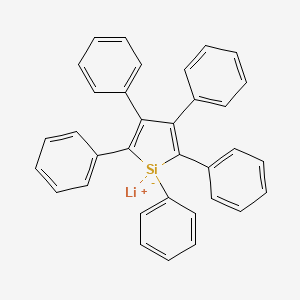
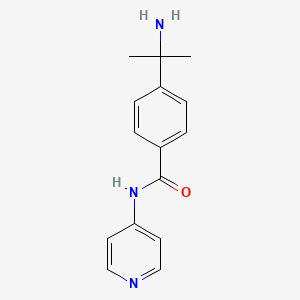
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
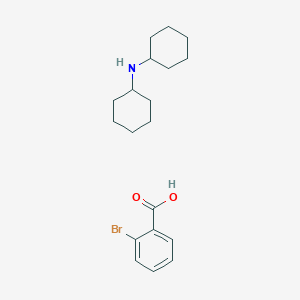
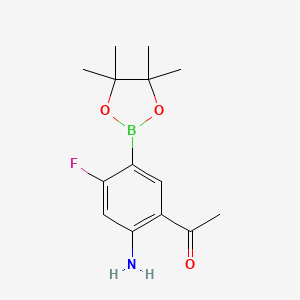
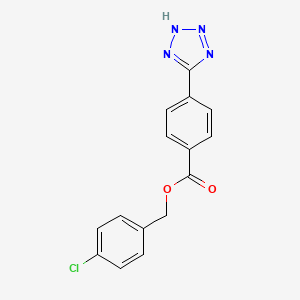
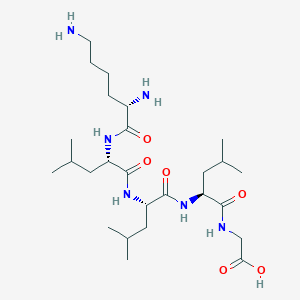
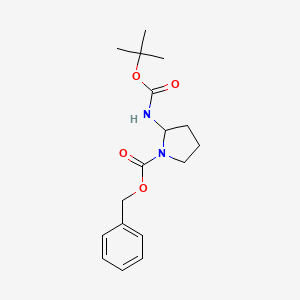
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
